N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(24-11-16-7-4-10-30-16)12-27-22(19-13-31-14-20(19)26-27)25-23(29)18-9-3-6-15-5-1-2-8-17(15)18/h1-3,5-6,8-9,16H,4,7,10-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICAWHDCMXIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthamide structure, which is known for diverse pharmacological activities. The molecular formula is with a molecular weight of approximately 454.47 g/mol. The unique structural components include:
- A naphthamide moiety.
- A thieno[3,4-c]pyrazole core.
- A tetrahydrofuran group contributing to the compound's solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthamide derivatives, including our compound of interest. For instance, several naphthamide derivatives have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 8b | Escherichia coli | 16 |
| 8b | Streptococcus faecalis | 16 |
| 8b | Staphylococcus aureus (MSSA) | 8 |
| 8b | Staphylococcus aureus (MRSA) | 16 |
These results indicate that naphthamide derivatives can be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development in antimicrobial therapies .
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies have demonstrated that certain naphthamide derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from naphthamides were shown to inhibit cancer cell proliferation with IC50 values ranging from 2.97 to 8.38 μM . The mechanism of action may involve the inhibition of key cellular pathways critical for cancer cell survival.
Case Studies and Research Findings
-
Synthesis and Evaluation :
- A series of naphthamide derivatives were synthesized via microwave-assisted methods, demonstrating enhanced efficiency compared to traditional synthesis techniques .
- The biological evaluation revealed that some derivatives not only exhibited antimicrobial properties but also showed potential as anticancer agents.
- Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
Chemical Reactions Analysis
Amide Bond Formation
The naphthamide group is introduced via amide coupling between the pyrazole amine and 1-naphthoyl chloride (or activated ester):
-
Reagents : EDCI/HOBt or DCC/DMAP in dichloromethane (DCM) or dimethylformamide (DMF) .
-
Mechanism : Activation of the carboxylic acid (from 1-naphthoic acid) followed by nucleophilic attack by the pyrazole amine.
Example Protocol :
-
Dissolve 1-naphthoic acid (1.2 eq) in DCM.
-
Add EDCI (1.5 eq), HOBt (1.5 eq), and stir at 0°C for 30 min.
-
Add pyrazole intermediate (1 eq) and stir at RT for 12 h.
Oxo Group Installation
The 2-oxoethyl side chain is generated through oxidation or ketoamide formation :
-
Method A : Oxidation of a secondary alcohol (e.g., using PCC or Dess-Martin periodinane) .
-
Method B : Nucleophilic substitution of a bromoethyl intermediate with a THF-methylamine derivative .
Example :
-
Treat 2-bromoethyl-thienopyrazole with (tetrahydrofuran-2-yl)methylamine in acetonitrile (ACN) at reflux for 8 h .
Yield : 50–55% .
Stability and Reactivity
-
Acid/Base Sensitivity : The amide bond hydrolyzes under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
-
Oxidation : The thienopyrazole sulfur is susceptible to oxidation (e.g., with mCPBA), forming sulfoxide/sulfone derivatives .
-
Thermal Stability : Decomposition observed >200°C (DSC analysis) .
Functionalization and Derivatives
-
Naphthamide Modifications : Bromination at the naphthalene C-4 position (using Br₂/FeBr₃) enables further cross-coupling reactions (e.g., Suzuki) .
-
THF Ring Opening : Treatment with HCl in dioxane cleaves the THF ring, yielding a diol intermediate .
Key Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s closest structural analog is N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide (). Key differences lie in the amide substituents:
- Target compound : 1-Naphthamide (bulky, polyaromatic).
- Analog : 2-(Thiophen-2-yl)acetamide (smaller, sulfur-containing heterocycle).
*Estimated based on structural features.
The naphthamide group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility—a common trade-off in drug design. Conversely, the thiophene-based analog’s smaller size and sulfur atom could favor metabolic stability or solubility .
Heterocyclic Core Modifications
Compounds with related heterocycles, such as thiazole or oxadiazole derivatives (), exhibit distinct electronic and steric profiles:
- Oxadiazole/Thiazole Derivatives () : These heterocycles are more electron-deficient, which might enhance reactivity in nucleophilic environments but reduce stability under acidic conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can reaction conditions be standardized?
- Methodology : The compound’s synthesis involves multi-step reactions, including condensation of acetohyrazide intermediates with ethyl cyanoacetate under reflux in absolute ethanol (10% KOH). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended. Reaction optimization should focus on solvent polarity, temperature control (70–90°C), and catalyst screening (e.g., triethylamine for amide bond formation) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions (e.g., NMR peak splitting) be addressed?
- Methodology : Use - and -NMR to confirm the thieno-pyrazole and naphthamide moieties. For ambiguous peaks (e.g., overlapping signals in the 6.5–7.5 ppm region), employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Contradictions may arise from conformational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify dynamic behavior .
Q. What in vitro assays are suitable for preliminary bioactivity screening, and how should controls be designed?
- Methodology : Prioritize assays relevant to the compound’s structural analogs, such as antimicrobial (MIC determination via broth microdilution) or anticancer (MTT assay against HeLa or MCF-7 cell lines). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%). pH-dependent activity, as observed in related thiadiazolyl derivatives, should be tested across physiological pH ranges (5.5–7.4) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) elucidate the compound’s mechanism of action, and what software tools are recommended?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or DNA topoisomerases) using crystal structures from the PDB. DFT calculations (Gaussian 09) can optimize geometry and predict electronic properties (HOMO-LUMO gaps). Hirshfeld surface analysis (CrystalExplorer) may reveal intermolecular interactions influencing crystallinity or solubility .
Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC values across studies)?
- Methodology : Conduct meta-analysis of experimental variables: cell line heterogeneity, assay protocols (e.g., incubation time), or compound purity (HPLC ≥95%). Statistical tools (ANOVA, Bland-Altman plots) can identify systematic errors. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .
Q. What strategies enhance the compound’s stability and bioavailability during formulation studies?
- Methodology : Assess degradation pathways (hydrolysis, oxidation) via accelerated stability testing (40°C/75% RH). Co-crystallization (e.g., with benzothiazole derivatives) or nanoencapsulation (PLGA nanoparticles) can improve solubility. Pharmacokinetic profiling (in vivo rat models) should monitor AUC and half-life, with LC-MS/MS quantification .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scaling or process simulation?
- Methodology : Integrate AI platforms for real-time parameter adjustment (temperature, flow rates) in continuous-flow synthesis. COMSOL models can simulate mass transfer limitations in membrane separation or predict crystallization kinetics. Machine learning (Python-based libraries) may correlate synthetic variables (e.g., solvent polarity) with yield .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodology : Base SAR on electronic (Hammett constants) and steric (Taft parameters) effects of substituents. For example, the tetrahydrofuran-2-ylmethyl group’s electron-donating nature may enhance receptor binding. QSAR models (DRAGON descriptors) can prioritize analogs for synthesis .
Q. How do researchers validate target engagement in cellular assays, particularly for poorly characterized mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
